N-(3-iodophenyl)-4-phenylbenzamide
Description
The exact mass of the compound N-(3-iodophenyl)-4-biphenylcarboxamide is 399.01201 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-iodophenyl)-4-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-iodophenyl)-4-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-iodophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPMWRORWPSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-iodophenyl)-4-phenylbenzamide CAS number and chemical identifiers
N-(3-iodophenyl)-4-phenylbenzamide: Synthesis, Characterization, and Downstream Functionalization
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional molecular scaffolds are critical for modular synthesis. N-(3-iodophenyl)-4-phenylbenzamide (also known as N-(3-iodophenyl)-[1,1'-biphenyl]-4-carboxamide) serves as a highly versatile intermediate. It combines a rigid, hydrophobic biphenyl core with a meta-substituted aryl iodide moiety. This specific topology is highly sought after: the amide bond provides structural stability and hydrogen-bonding capabilities, while the 3-iodo position offers an orthogonal, highly reactive site for palladium-catalyzed cross-coupling reactions, allowing researchers to build non-linear, sterically complex architectures.
As a Senior Application Scientist, I approach the synthesis and utilization of this compound not merely as a sequence of steps, but as a system of controlled chemical causality. This guide details the fundamental identifiers, the mechanistic rationale behind its synthesis, a self-validating experimental protocol, and its applications in late-stage functionalization.
Chemical Identity & Structural Descriptors
While this specific isomer is often synthesized as a custom intermediate or library building block and may lack a universally standardized CAS Registry Number in basic commercial catalogs, its chemical identity is unambiguously defined by its structural analogs[1].
Table 1: Chemical Identifiers and Physicochemical Properties
| Descriptor | Value |
| IUPAC Name | N-(3-iodophenyl)-[1,1'-biphenyl]-4-carboxamide |
| Molecular Formula | C19H14INO |
| Molecular Weight | 399.23 g/mol |
| SMILES | O=C(Nc1cccc(I)c1)c2ccc(cc2)c3ccccc3 |
| CAS Registry Number | Custom/Library Intermediate (No universal standard CAS) |
| Structural Features | Biphenyl core (hydrophobic), Amide linkage (H-bond donor/acceptor), Aryl iodide (cross-coupling handle) |
Mechanistic Pathway & Synthesis Strategy
The most efficient route to N-(3-iodophenyl)-4-phenylbenzamide is via a nucleophilic acyl substitution. Amide bond formation is one of the most frequently executed reactions in medicinal chemistry[2]. By reacting biphenyl-4-carbonyl chloride (the electrophile) with 3-iodoaniline (the nucleophile), the amide linkage is formed rapidly.
Causality in Reagent Selection:
-
The Solvent (Anhydrous DCM): Dichloromethane (DCM) is chosen because it easily dissolves the rigid, hydrophobic biphenyl core. Being aprotic, it prevents the competitive hydrolysis of the highly reactive acyl chloride, which would otherwise degrade into unreactive biphenyl-4-carboxylic acid.
-
The Base (Triethylamine, Et3N): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate 3-iodoaniline to form an anilinium salt, completely quenching its nucleophilicity and halting the reaction. Et3N acts as a stoichiometric proton scavenger to drive the equilibrium forward.
Workflow for the nucleophilic acyl substitution yielding the target benzamide.
Self-Validating Experimental Protocol
A robust protocol must validate itself in real-time. The following procedure ensures high yield and purity through empirical checkpoints.
Step-by-Step Methodology:
-
Preparation of the Nucleophile Solution:
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 3-iodoaniline (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
-
Add Triethylamine (1.5 equiv, 15 mmol).
-
Causality Check: The excess base ensures complete neutralization of the theoretical HCl yield. Cool the mixture to 0 °C using an ice bath to control the reaction's exothermicity.
-
-
Electrophile Addition:
-
Dissolve biphenyl-4-carbonyl chloride (1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled nucleophile mixture over 15 minutes.
-
Causality Check: Dropwise addition into an excess of amine prevents the formation of di-acylated side products.
-
-
Real-Time Validation (TLC Monitoring):
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Do not rely on a timer. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
-
Validation: The reaction is complete when the UV-active 3-iodoaniline spot (Rf ~0.3) disappears, replaced by the highly hydrophobic, less polar amide product spot (Rf ~0.55).
-
-
Quenching and Workup:
-
Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove excess Et3N and unreacted aniline), saturated NaHCO3 (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or perform flash column chromatography to yield the pure white crystalline product.
-
Table 2: Reaction Optimization Parameters
| Parameter | Sub-optimal Condition | Optimal Condition | Scientific Rationale |
| Solvent | THF | Anhydrous DCM | DCM provides superior solubility for the biphenyl core and avoids potential peroxide-mediated side reactions common in THF. |
| Base | Pyridine | Triethylamine | Et3N offers a cleaner aqueous workup profile and stronger basicity (pKa ~10.7) to effectively scavenge HCl. |
| Temperature | Reflux (40 °C) | 0 °C to RT | Lower initial temperatures suppress the formation of bis-acylated impurities and control the rapid exotherm. |
Downstream Applications: Orthogonal Functionalization
The true value of N-(3-iodophenyl)-4-phenylbenzamide lies in its 3-iodo moiety. In the realm of transition-metal catalysis, aryl iodides undergo oxidative addition with Palladium(0) significantly faster than aryl bromides or chlorides. This kinetic advantage allows for highly chemoselective cross-coupling reactions without disrupting the amide bond or the biphenyl system.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of modern C-C bond formation[3]. By reacting this compound with various boronic acids, researchers can rapidly generate libraries of complex, multi-ring systems[4].
Palladium-catalyzed cross-coupling pathways leveraging the 3-iodo moiety.
By utilizing these pathways, drug development professionals can systematically explore the structure-activity relationship (SAR) of the meta-position, tuning the steric bulk and electronic properties of the molecule to optimize binding affinity against target proteins.
References
-
Title: Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura) Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: N-Biphenyl-3-Yl-2-Iodobenzamide | C19H14INO | CID 49852666 (Structural Analog Data) Source: PubChem (National Institutes of Health) URL: [Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-(3-iodophenyl)-4-phenylbenzamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-iodophenyl)-4-phenylbenzamide, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a robust two-step process, beginning with the preparation of the key intermediate, 4-phenylbenzoyl chloride, from 4-phenylbenzoic acid. This is followed by a Schotten-Baumann-type acylation reaction with 3-iodoaniline to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of N-Aryl Benzamides
N-aryl benzamide derivatives are a cornerstone of modern organic synthesis, recognized for their prevalence in a wide array of biologically active compounds and functional materials.[1][2] Their rigid, planar structure and capacity for hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The specific molecule, N-(3-iodophenyl)-4-phenylbenzamide, incorporates a biphenyl moiety, which is common in pharmaceuticals, and an iodo-substituted phenyl ring, providing a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira couplings.
This protocol details a reliable and scalable synthetic strategy based on fundamental and well-established organic transformations. The primary goal is to provide a self-validating and easily adaptable procedure for laboratory settings.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Activation: Conversion of commercially available 4-phenylbenzoic acid into the highly reactive 4-phenylbenzoyl chloride.
-
Coupling: Acylation of 3-iodoaniline with the synthesized 4-phenylbenzoyl chloride to form the target amide.
Caption: Overall two-step synthesis of the target compound.
Part I: Synthesis of 4-Phenylbenzoyl Chloride Intermediate
The initial step involves the activation of the carboxylic acid group. The conversion to an acyl chloride is a classic transformation that dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine in the subsequent step.[3] While several chlorinating agents exist, thionyl chloride (SOCl₂) is chosen for this protocol due to its efficacy and cost-effectiveness for gram-scale synthesis.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3]
Materials & Equipment
| Reagent/Equipment | Details |
| 4-Phenylbenzoic acid | >98% purity |
| Thionyl chloride (SOCl₂) | Reagent grade, >99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, catalytic amount |
| Solvent | Toluene or Dichloromethane (DCM), anhydrous |
| Round-bottom flask | Sized appropriately for the reaction scale |
| Reflux condenser | |
| Gas trap / Scrubber | For neutralizing HCl and SO₂ gas (e.g., NaOH solution) |
| Magnetic stirrer & hotplate | |
| Rotary evaporator | For removal of solvent and excess reagent |
Step-by-Step Protocol
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.
-
Reagent Addition: To the flask, add 4-phenylbenzoic acid (1.0 eq).
-
Solvent/Reagent: Carefully add an excess of thionyl chloride (3-5 eq).[4] Alternatively, thionyl chloride can be used as the solvent. For a more controlled reaction, an anhydrous solvent like toluene can be used.
-
Catalyst: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).
-
Causality: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent acylating agent and accelerates the reaction.[5]
-
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.[4]
-
Purification: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbenzoyl chloride, typically a white to off-white solid or viscous liquid, can often be used in the next step without further purification.[3][5]
Part II: Synthesis of N-(3-iodophenyl)-4-phenylbenzamide
This step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-iodoaniline attacks the highly electrophilic carbonyl carbon of 4-phenylbenzoyl chloride.[6] A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7]
Materials & Equipment
| Reagent/Equipment | Details |
| 4-Phenylbenzoyl chloride | Crude product from Part I |
| 3-Iodoaniline | >98% purity |
| Triethylamine (Et₃N) | Anhydrous, >99% |
| Dichloromethane (DCM) | Anhydrous, reaction solvent |
| Round-bottom flask | |
| Magnetic stirrer | |
| Ice bath | For temperature control |
| Separatory funnel | For aqueous workup |
| Anhydrous Na₂SO₄ or MgSO₄ | For drying the organic layer |
| Rotary evaporator | For solvent removal |
Step-by-Step Protocol
-
Setup: In a fume hood, dissolve 3-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: This initial cooling helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.
-
-
Acyl Chloride Addition: Dissolve the crude 4-phenylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-iodoaniline) is consumed.
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[2] c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(3-iodophenyl)-4-phenylbenzamide.[9][10]
Experimental Workflow & Data Summary
Caption: Step-by-step experimental workflow diagram.
Reagent Summary Table
| Compound | Mol. Wt. ( g/mol ) | Molar Eq. | Typical Mass (for 10 mmol scale) |
| 4-Phenylbenzoic acid | 198.22 | 1.0 | 1.98 g |
| Thionyl chloride | 118.97 | ~3.0 | ~2.6 mL (d=1.63) |
| 3-Iodoaniline | 219.04 | 1.0 | 2.19 g |
| 4-Phenylbenzoyl chloride | 216.66 | 1.05 | ~2.27 g (crude) |
| Triethylamine | 101.19 | 1.2 | ~1.67 mL (d=0.726) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The spectra should show characteristic peaks for the aromatic protons and carbons of both phenyl rings and the amide N-H proton.[11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): A sharp melting point range indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Part I | Incomplete reaction; wet glassware/reagents causing hydrolysis. | Ensure all glassware is oven-dried. Use fresh, anhydrous reagents. Extend reflux time and monitor by quenching a small aliquot. |
| Low Yield in Part II | Inactive acyl chloride (hydrolyzed); insufficient base; incomplete reaction. | Use the acyl chloride immediately after preparation. Ensure sufficient base is used. Extend reaction time at room temperature. |
| Product Contaminated with Acid | Incomplete removal of 4-phenylbenzoic acid after workup. | Ensure the NaHCO₃ wash during workup is thorough. Repeat the wash if necessary. |
| Product Contaminated with Amine | Insufficient acyl chloride used; incomplete reaction; inefficient HCl wash. | Use a slight excess of the acyl chloride. Ensure the 1M HCl wash is performed correctly to remove unreacted amine. |
| Oily Product / Fails to Solidify | Presence of impurities or residual solvent. | Purify by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care. It releases toxic gases (HCl and SO₂) upon reaction.[14][15]
-
4-Phenylbenzoyl Chloride: Corrosive and causes severe skin and eye burns. It is also moisture-sensitive.[14]
-
3-Iodoaniline: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[16]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor.
Dispose of all chemical waste according to institutional and local regulations.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride. BenchChem.
- Guidechem. (n.d.). 4-Phenylbenzoyl chloride 14002-51-8 wiki. Guidechem.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Iodobenzoyl chloride. Thermo Fisher Scientific.
- BUET Institutional Repository. (n.d.).
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Phenylbenzoyl chloride. Sigma-Aldrich.
- TCI Chemicals. (2023). Safety Data Sheet - 4-Phenylbenzoyl Chloride. TCI Chemicals.
- Chem-Impex. (n.d.). 4-Phenylbenzoyl chloride. Chem-Impex.
- Liu, Y., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(10), 16496-16507.
- TCI Chemicals. (n.d.). Safety Data Sheet - 4-Phenylbenzoyl Chloride. TCI Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Iodoaniline. Fisher Scientific.
- Wangngae, S., et al. (n.d.).
- ChemRxiv. (n.d.).
- Patsnap. (2020). Preparation method of N-iodobenzene-N-phenyl amide compound. Eureka.
- Tiwari, R., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6086-6103.
- Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. RSC Publishing.
- Royal Society of Chemistry. (2016).
- BenchChem. (2025).
- MDPI. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI.
- Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines.
- ResearchGate. (2026). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea.
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- ResearchGate. (2025). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
- Organic Chemistry Portal. (n.d.).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Max-Planck-Gesellschaft. (n.d.).
- Organic Lecture Series. (n.d.).
- YouTube. (2021). Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained.
Sources
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Application Note: Optimal Solvent Solubility and Reconstitution Protocol for N-(3-Iodophenyl)-4-phenylbenzamide in DMSO
Executive Summary & Physicochemical Profiling
N-(3-iodophenyl)-4-phenylbenzamide (Molecular Formula:
For researchers and drug development professionals, formulating this compound requires a solvent capable of overcoming these strong intermolecular forces. This application note provides a self-validating, thermodynamically grounded protocol for the optimal dissolution of N-(3-iodophenyl)-4-phenylbenzamide using Dimethyl Sulfoxide (DMSO).
Thermodynamic Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is universally recognized as the premier aprotic polar solvent for benzamide derivatives[2]. The solvation mechanism is driven by the strong proton-acceptor capability of the sulfoxide oxygen, which effectively disrupts the intermolecular hydrogen bonds between the amide N-H groups in the solid state[3]. Thermodynamic solubility modeling confirms that the mole fraction solubility of benzamides is vastly superior in DMSO compared to protic solvents (e.g., ethanol, ethylene glycol) due to these specific solute-solvent affinities[4].
Thermodynamic solvation pathway of aromatic amides in DMSO.
Quantitative Reconstitution Metrics
To ensure experimental reproducibility, master stock solutions must be prepared with high volumetric precision. Table 1 outlines the exact mass-to-volume ratios required to achieve standard molarities for N-(3-iodophenyl)-4-phenylbenzamide.
Table 1: Volumetric Reconstitution Matrix (MW: 399.23 g/mol )
| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO | Application Suitability |
| 10 mM | 3.99 mg | 1.00 mL | Standard in vitro biochemical assays |
| 20 mM | 7.98 mg | 1.00 mL | High-throughput cellular screening |
| 50 mM | 19.96 mg | 1.00 mL | In vivo dosing stock preparation |
Step-by-Step Reconstitution Protocol
This methodology is designed as a self-validating system . By following the specific causal steps and quality control (QC) checks, researchers can guarantee complete dissolution and prevent downstream experimental artifacts.
Step-by-step reconstitution and quality control workflow for DMSO stock preparation.
Phase 1: Preparation
-
Equilibration: Allow the lyophilized N-(3-iodophenyl)-4-phenylbenzamide to equilibrate to room temperature in a desiccator before opening.
-
Causality: Prevents ambient moisture condensation on the cold powder. Water acts as a potent anti-solvent for benzamides, and its premature introduction will drastically lower the solubility threshold[5].
-
-
Weighing: Accurately weigh the desired mass using a calibrated analytical balance into a sterile, amber microcentrifuge tube.
-
Causality: Amber tubes protect the light-sensitive carbon-iodine bond from photo-degradation during long-term storage.
-
Phase 2: Solvation
-
Solvent Addition: Add the precise volume of Anhydrous DMSO (
99.9% purity, stored under argon) to the tube.-
Causality: DMSO is highly hygroscopic. Using standard, moisture-exposed DMSO introduces water into the system, initiating microscopic nucleation and preventing the formation of a true 50 mM stock[2].
-
-
Mechanical Agitation: Vortex the suspension vigorously for 60 to 120 seconds.
Phase 3: Quality Control & Self-Validation
-
Visual Inspection: Hold the tube against both a stark white and a stark black background under bright light. The solution must be completely transparent with no visible light scattering (Tyndall effect).
-
Thermal/Acoustic Intervention (If necessary): If particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes.
-
Causality: Sonication provides the kinetic energy needed to overcome the dissolution activation energy barrier. Capping the temperature at 37°C prevents thermal degradation and minimizes solvent expansion, preserving the exact molarity of the stock.
-
-
Spectrophotometric Validation (Rigorous QC): Dilute a 1 µL aliquot into 999 µL of DMSO and measure the UV-Vis absorbance. A linear Beer-Lambert response upon further serial dilution confirms a true solution free of colloidal aggregates.
Phase 4: Storage
-
Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C in a desiccated container.
-
Causality: Repeated freeze-thaw cycles draw atmospheric moisture into the DMSO, leading to progressive, irreversible precipitation of the compound over time.
-
Downstream Dilution and Assay Compatibility
When transitioning from the DMSO master stock to aqueous assay buffers or cell culture media, the rapid shift in solvent polarity can trigger the compound to "crash out" of solution.
Best Practice for Aqueous Dilution: Always add the DMSO stock dropwise to the vigorously stirred aqueous buffer, never the reverse. This prevents localized zones of high water concentration from instantly nucleating the compound. Maintain the final DMSO concentration below the thresholds outlined in Table 2 to prevent solvent-induced biological artifacts[1].
Table 2: Maximum Tolerable Final DMSO Concentrations by Experimental Model
| Experimental System | Max Final DMSO (v/v) | Causality / Impact of Exceedance |
| Biochemical Assays | 1.0% - 5.0% | High solvent concentrations cause enzyme denaturation and disrupt protein folding. |
| Cell Culture (In Vitro) | 0.1% - 0.5% | Exceedance leads to solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic shifts[1]. |
| In Vivo (Murine IV/IP) | 5.0% - 10.0% | High systemic DMSO causes hemolysis and phlebitis; requires formulation with co-solvents (e.g., PEG400, Tween-80). |
References
-
Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures... - ResearchGate[Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI[Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC[Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures - Journal of Chemical & Engineering Data (ACS Publications)[Link]
Sources
Initial In Vitro Characterization of N-(3-iodophenyl)-4-phenylbenzamide: A Strategy for Novel Compound Profiling
An Application & Protocol Guide:
Abstract: This guide provides a comprehensive framework for the initial in vitro characterization of novel chemical entities, using N-(3-iodophenyl)-4-phenylbenzamide as a representative example. Recognizing that this specific molecule is not extensively documented, we present a logical, tiered approach that researchers in drug discovery can employ to elucidate its potential biological activity. The protocols herein are designed as self-validating systems, moving from broad phenotypic screening to more specific mechanistic assays, grounded in the common roles of its core chemical scaffolds.
Introduction: The Scientific Rationale
The compound N-(3-iodophenyl)-4-phenylbenzamide belongs to the benzamide class of molecules. The benzamide scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to form key hydrogen bonds and participate in various non-covalent interactions within protein binding pockets. Notably, derivatives of benzamide are well-established as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which are critical for DNA damage repair (DDR).
Given this context, a logical starting point for characterizing N-(3-iodophenyl)-4-phenylbenzamide is to investigate its effects on cancer cell viability and then to probe its potential role as a PARP inhibitor. This document outlines a multi-step workflow, from determining cytotoxic concentration to verifying a specific mechanism of action.
Part 1: Experimental Workflow for Novel Compound Characterization
The proposed workflow is designed to efficiently screen the compound and validate its activity. It begins with a broad assessment of cellular impact and progressively narrows down to a specific molecular target.
Figure 1: A tiered workflow for characterizing a novel compound.
Part 2: Protocol for Cellular Viability and Cytotoxicity
The first step is to determine if N-(3-iodophenyl)-4-phenylbenzamide has any effect on the proliferation or viability of cancer cells and, if so, at what concentration. A luminescence-based ATP assay is recommended for its high sensitivity and broad linear range.
Protocol 2.1: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compound in a relevant cancer cell line (e.g., HeLa, cervical cancer).
Materials:
-
N-(3-iodophenyl)-4-phenylbenzamide, dissolved in DMSO to a 10 mM stock.
-
HeLa cells (or other cancer cell line of choice).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
White, opaque-walled 96-well microplates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 2X serial dilution series of N-(3-iodophenyl)-4-phenylbenzamide in culture medium, starting from 200 µM down to ~10 nM.
-
Also prepare a "vehicle control" (0.5% DMSO in medium) and a "no-cell" control (medium only).
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X compound dilutions to the respective wells. This results in a final 1X concentration.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average "no-cell" background from all other readings.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Table 1: Representative IC50 Data
| Cell Line | Compound | Incubation Time | IC50 Value (µM) |
| HeLa | N-(3-iodophenyl)-4-phenylbenzamide | 72 hours | 8.2 |
| A549 | N-(3-iodophenyl)-4-phenylbenzamide | 72 hours | 15.5 |
Part 3: Mechanistic Insight - Apoptosis Induction
If the compound reduces cell viability, the next logical question is how. Induction of apoptosis (programmed cell death) is a common mechanism for anti-cancer agents. This can be assessed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol 3.1: Caspase-Glo® 3/7 Assay
Objective: To determine if the compound induces apoptosis by measuring caspase-3/7 activity.
Procedure:
-
Setup: Follow steps 1-3 from Protocol 2.1, but use two or three key concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 5x IC50). A shorter incubation time (e.g., 24 or 48 hours) is often preferred for apoptosis assays.
-
Assay Execution:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature, protected from light, for 1-2 hours.
-
-
Data Acquisition: Measure luminescence.
Data Analysis:
-
After background subtraction, express the data as "Fold Change" in caspase activity relative to the vehicle-treated control cells. A significant increase suggests apoptosis induction.
Part 4: Mechanistic Insight - Direct Target Engagement
Based on its benzamide core, a primary hypothesis is that N-(3-iodophenyl)-4-phenylbenzamide may inhibit PARP enzymes. This can be tested directly using a biochemical assay.
The Role of PARP in DNA Repair
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. Inhibiting PARP1 prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality in cancers with deficient homologous recombination repair (e.g., BRCA1/2 mutations).
Figure 2: Simplified PARP1 signaling pathway and point of inhibition.
Protocol 4.1: Homogeneous PARP1 Inhibition Assay
Objective: To measure the direct inhibitory effect of the compound on purified PARP1 enzyme activity.
Materials:
-
PARP1 Assay Kit (e.g., from BPS Bioscience or similar). These kits typically include:
-
Recombinant PARP1 enzyme.
-
Histone proteins (as a substrate).
-
Activated DNA.
-
NAD+.
-
Reaction buffer.
-
Detection reagents.
-
-
N-(3-iodophenyl)-4-phenylbenzamide.
-
A known PARP inhibitor as a positive control (e.g., Olaparib).
Procedure:
-
Reagent Preparation: Prepare all kit components as per the manufacturer's protocol. Prepare a serial dilution of the test compound and the positive control.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, histone substrate, activated DNA, and the test compound/controls.
-
Enzyme Addition: Add the PARP1 enzyme to all wells except the "no enzyme" blank.
-
Reaction Initiation: Add NAD+ to initiate the PARP reaction.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature.
-
Detection: Add the detection reagents as per the kit protocol. This step varies; some kits use an antibody-based detection of PAR chains (ELISA-like), while others measure the depletion of NAD+.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., absorbance or fluorescence).
Data Analysis:
-
Normalize the data with the "no enzyme" and "no inhibitor" controls.
-
Plot the percent inhibition against the log of compound concentration to determine the biochemical IC50. This value can be compared to the cellular IC50 to understand cell permeability and engagement.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial in vitro assessment of N-(3-iodophenyl)-4-phenylbenzamide. By following the sequence of cell viability, apoptosis, and direct biochemical assays, a researcher can efficiently determine if the compound possesses anti-cancer properties and begin to elucidate its mechanism of action. Positive results from this workflow, particularly a potent biochemical inhibition of PARP1 that correlates with cellular cytotoxicity, would provide a strong rationale for more advanced studies, including cell cycle analysis, Western blotting for DDR markers (like γH2AX), and ultimately, in vivo efficacy models.
References
-
Title: The Benzamide Moiety: A Privileged Scaffold in Medicinal Chemistry. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: PARP inhibitors: a new era of targeted therapy. Source: Chinese Journal of Cancer. URL: [Link]
-
Title: Poly(ADP-ribose) polymerase (PARP) and its inhibitors: a new target for old diseases. Source: La Clinica Terapeutica. URL: [Link]
-
Title: "BRCAness": a new dimension in the treatment of sporadic cancers. Source: The Oncologist. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of N-(3-iodophenyl)-4-phenylbenzamide for In Vivo Tests
Welcome to the dedicated technical support guide for researchers working with N-(3-iodophenyl)-4-phenylbenzamide. This document provides in-depth, practical solutions and troubleshooting for challenges related to the aqueous solubility of this compound in preclinical in vivo studies. As a lipophilic molecule, achieving a homogenous and stable formulation suitable for administration to laboratory animals is a critical, yet often challenging, step. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Physicochemical Profile at a Glance: N-(3-iodophenyl)-4-phenylbenzamide
| Property | Inferred Value/Characteristic | Rationale & References |
| Chemical Structure | A benzanilide derivative with an iodophenyl group and a biphenyl moiety. | Based on the chemical name. |
| Aqueous Solubility | Expected to be very low ("practically insoluble"). | The parent molecule, benzanilide, is reported as insoluble in water.[1][2] The addition of lipophilic groups (iodine and an extra phenyl ring) will further decrease aqueous solubility. |
| Lipophilicity (LogP) | Expected to be high (likely > 4). | The predicted XLogP3 for the similar, less complex 4-Phenylbenzamide is 2.9.[3] More complex, iodinated benzanilides show calculated LogP values well above 4. A high LogP is indicative of poor water solubility. |
| BCS Classification | Likely Biopharmaceutics Classification System (BCS) Class II. | This classification is for drugs with low solubility and high permeability.[4] Given its lipophilicity, the compound is expected to have good membrane permeability but be limited by its poor solubility. |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my in vivo experiments with N-(3-iodophenyl)-4-phenylbenzamide. What is a reliable, go-to formulation for initial pharmacokinetic (PK) or efficacy studies in rodents?
For initial studies where achieving systemic exposure is the primary goal, a multi-component vehicle using a combination of a co-solvent and a surfactant is a robust and widely adopted strategy.[1][5] A highly recommended and effective starting formulation for many poorly soluble compounds is a vehicle composed of DMSO, PEG 400, Tween 80, and saline .[6][7]
Rationale:
-
Dimethyl Sulfoxide (DMSO): This is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds. It is used to create a concentrated stock solution of your compound.[1][2] However, DMSO can have its own biological effects and can be toxic at higher concentrations, so its final concentration in the administered formulation should be minimized, ideally to 10% or less.[1][8]
-
Polyethylene Glycol 400 (PEG 400): This is a water-miscible co-solvent that helps to keep the compound in solution when the DMSO stock is diluted into the aqueous final vehicle.[8][9] It is generally considered safe for preclinical studies at appropriate concentrations.[10][11]
-
Polysorbate 80 (Tween 80): This is a non-ionic surfactant that acts as a stabilizer.[12] It prevents the drug from precipitating out of the solution (a phenomenon known as "crashing out") upon dilution into the final aqueous vehicle by forming micelles that encapsulate the hydrophobic drug molecules.[13]
-
Saline (0.9% NaCl): This is used as the biocompatible, isotonic aqueous phase to bring the formulation to the final volume for injection.
A common and effective ratio for this formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline .[6][7]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent/Surfactant Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol provides a step-by-step method for preparing a 1 mg/mL solution of N-(3-iodophenyl)-4-phenylbenzamide in a standard vehicle.
Materials:
-
N-(3-iodophenyl)-4-phenylbenzamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the required amount of N-(3-iodophenyl)-4-phenylbenzamide.
-
In a sterile tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect to ensure no solid particles remain.
-
-
Prepare the Vehicle Pre-mix:
-
In a separate sterile tube, combine the PEG 400 and Tween 80. For a final 1 mL formulation, you would add 400 µL of PEG 400 and 50 µL of Tween 80.
-
Vortex this mixture thoroughly.
-
-
Combine Stock with Vehicle Pre-mix:
-
To the PEG 400/Tween 80 mixture, add the required volume of your DMSO stock solution. To achieve a final concentration of 1 mg/mL in 1 mL total volume, you would add 100 µL of your 10 mg/mL stock.
-
Vortex immediately and vigorously until the solution is completely clear and homogenous. This step is critical to prevent precipitation.
-
-
Final Dilution with Saline:
-
While continuously vortexing the mixture from Step 3, slowly add the sterile saline drop-by-drop. For a final 1 mL formulation, you would add 450 µL of saline.
-
The slow, dropwise addition while mixing is crucial to prevent the compound from precipitating out of the solution.
-
Continue to vortex for another 1-2 minutes after all the saline has been added.
-
-
Final Inspection and Use:
-
Visually inspect the final formulation. It should be a clear, homogenous solution with no visible precipitate.
-
It is highly recommended to prepare this formulation fresh on the day of use.[1] If short-term storage is necessary, it should be kept at 4°C and protected from light, and allowed to return to room temperature before administration. Always re-vortex and inspect for precipitation before use.
-
Critical Note: Always include a vehicle-only control group in your animal studies. This is essential to differentiate the effects of the compound from any potential effects of the formulation vehicle itself.[14]
Q2: My compound is precipitating out of the solution when I add the final saline. What can I do?
This is a common issue known as "antisolvent precipitation." It occurs when a drug dissolved in a good solvent (like DMSO) is rapidly diluted with a poor solvent (the aqueous saline), causing it to crash out.
Troubleshooting Steps:
-
Check the Order of Addition: Ensure you are following the protocol precisely. The drug stock should be diluted into the PEG 400/Tween 80 mixture before adding the saline. This allows the co-solvent and surfactant to stabilize the drug molecules as the polarity of the system changes.
-
Slow Down the Saline Addition: Add the saline much more slowly, drop-by-drop, while maintaining vigorous vortexing. This gives the surfactant micelles more time to form around the drug molecules.
-
Adjust Vehicle Ratios: If precipitation persists, you may need to adjust the vehicle composition.
-
Increase PEG 400: Try increasing the percentage of PEG 400 (e.g., to 50%) and decreasing the saline accordingly. PEG 400 is a better solvent for the compound than saline.[9]
-
Increase Tween 80: A modest increase in the surfactant concentration (e.g., to 10%) can sometimes provide the necessary stabilization.
-
-
Lower the Final Drug Concentration: The desired concentration might be exceeding the carrying capacity of the vehicle. Try preparing a more dilute formulation. It is better to have a lower, stable concentration than a higher, precipitated one.
-
Use Sonication: A brief sonication in a water bath after the final saline addition can sometimes help to re-dissolve fine precipitates and create a more stable micro- or nano-dispersion.
Alternative and Advanced Formulation Strategies
Q3: The co-solvent approach isn't working for my required dose, or I'm concerned about vehicle toxicity in a long-term study. What are my other options?
If simple co-solvent systems are insufficient, more advanced formulation strategies can be employed. These often require more development time and specialized equipment but can significantly improve solubility and bioavailability.
Option 1: Cyclodextrin Complexation
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble drug molecules, like N-(3-iodophenyl)-4-phenylbenzamide, forming an inclusion complex that is water-soluble.[16] This is particularly useful for BCS Class II compounds.[4]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in parenteral formulations due to their safety profiles and high aqueous solubility.[17]
-
Advantages: Can significantly increase aqueous solubility without the need for organic co-solvents.[18]
-
Considerations: Requires formulation development to determine the optimal drug-to-cyclodextrin ratio and preparation method (e.g., kneading, lyophilization).[18][19]
Option 2: Amorphous Solid Dispersions (ASDs)
-
Mechanism: An ASD is a molecular-level dispersion of the crystalline drug within a polymer matrix.[20] By preventing the drug from forming a stable crystal lattice, its apparent solubility and dissolution rate can be dramatically increased.[21][22][23]
-
Preparation Methods:
-
Spray Drying: The drug and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream, rapidly evaporating the solvent to form a solid powder.[21][24][25]
-
Hot Melt Extrusion (HME): The drug and a thermoplastic polymer are heated and mixed, forcing the drug to dissolve in the molten polymer. The mixture is then cooled to form a solid extrudate.[22][26][27]
-
-
Advantages: A powerful technique for achieving high drug loading and significant bioavailability enhancement.[21][28]
-
Considerations: Requires specialized equipment and expertise. The resulting ASD powder is typically suspended in an aqueous vehicle (like 0.5% carboxymethylcellulose) for oral gavage in animal studies.
Visualizing the Workflow
Diagram 1: Formulation Strategy Selection Workflow
This diagram outlines a logical progression for selecting a suitable formulation strategy for a poorly soluble compound.
Caption: A decision tree for selecting an appropriate solubilization strategy.
Diagram 2: Mechanisms of Solubilization
This diagram illustrates the fundamental principles behind the key solubilization techniques discussed.
Caption: Comparison of micellar encapsulation and cyclodextrin inclusion.
References
-
Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
-
Gomes, A. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Pharmaceutical Sciences, 24(1), 1-10. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
AbbVie. (n.d.). What is hot melt extrusion and how can it benefit your drug product? [Link]
-
Bend Research. (2014). Using Amorphous Spray-Dried Dispersions to Develop Oral Solid Dosage Forms. YouTube. [Link]
-
Fabtech Technologies. (2021). Hot Melt Extrusion Process in Pharmaceutical Drug Formulation. [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment for a Successful Regulatory Submission. [Link]
-
Sessa, R. A., et al. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 629. [Link]
-
Anjana, M. N., et al. (2018). Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility. Der Pharma Chemica, 10(12), 41-50. [Link]
-
Le, T. T., et al. (2019). Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. Pharmaceutical Development and Technology, 24(5), 560-574. [Link]
-
Agno Pharma. (2018). Hot Melt Extrusion: Solubility Enhancement, Controlled Release, and More. [Link]
-
Jain, A., et al. (2012). Solubility Enhancement Methods with Importance of Hydrotropy. International Journal of Pharmaceutical Sciences and Research, 3(11), 4033-4041. [Link]
-
Lee, S., et al. (2024). Evaluation of a spray-dried amorphous solid dispersion formulation of ID11916, a new molecular entity with dual inhibition mechanisms targeting the androgen receptor and phosphodiesterase type-5. Journal of Pharmaceutical Investigation, 54, 321-331. [Link]
-
Patil, H., et al. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech, 17(1), 2-17. [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]
-
Fine-Shamir, N., & Dahan, A. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. Expert Opinion on Drug Delivery, 21(1), 13-29. [Link]
-
Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
-
Liu, Y., et al. (2023). Preparation and In Vitro and In Vivo Evaluation of Rectal In Situ Gel of Meloxicam Hydroxypropyl-β-cyclodextrin Inclusion Complex. Gels, 9(5), 415. [Link]
-
de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 543. [Link]
-
de Oliveira, A. C. A., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 112(10), 2569-2586. [Link]
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Patel, S., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Controlled Release, 375, 11-28. [Link]
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Singh, K., & Kumar, R. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences Review and Research, 19(2), 55-65. [Link]
-
FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Patel, J., & Patel, M. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Science and Technology, 7(4), 147-161. [Link]
-
ResearchGate. (2024). What is the maximum percentage of PEG400 we can inject in mice IP? [Link]
-
Hartwig, A., et al. (2020). Polyethylene glycols (PEGs) (average molar mass 200–600). The MAK-Collection for Occupational Health and Safety. [Link]
-
Catalent. (2025). Overcoming the Challenge of Poor Drug Solubility. [Link]
- Gad, S. C. (n.d.).
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Park, K. (2012). Polyethylene glycol*. [Link]
-
Kumar, A., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of neuropathic pain. ADMET & DMPK, 4(4), 314-326. [Link]
-
Low, J. N., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 10), o604-o611. [Link]
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PubChem. (n.d.). 4-Phenylbenzamide. [Link]
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Poudel, A., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 107(10), 2568-2580. [Link]
-
Mahajan, H. S., & Dinger, S. S. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research, 12(1), 84-89. [Link]
-
SRI International. (2010). The Right Formulation – and How to Get There. ONdrugDelivery. [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]
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Minimizing side reactions during 4-phenylbenzamide amide coupling
Technical Support Center: Ticket #4PB-001 Topic: Minimizing Side Reactions in 4-Phenylbenzamide Coupling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-phenylbenzamide (and its derivatives) presents a unique dual challenge: the solubility limitations of the rigid biphenyl core and the electronic conjugation that stabilizes the carboxylate, potentially reducing electrophilicity.
While standard amide coupling protocols (EDC/NHS, HATU) are often applied blindly, they frequently result in specific side reactions—primarily N-acylurea formation and guanidinylation —or stalled reactions due to micro-precipitation. This guide moves beyond generic advice to address the specific physicochemical behavior of the 4-phenylbenzoic acid scaffold.
Module 1: The Solubility Trap (Pre-Reaction)
The Issue: Users frequently report low yields despite high TLC conversion of the starting material. The culprit is often micro-precipitation of the activated ester or the product before the reaction is complete, trapping unreacted amine.
Technical Insight:
The biphenyl moiety is highly lipophilic and planar, leading to strong
Troubleshooting Protocol:
| Parameter | Standard Practice | Optimized for Biphenyls | Rationale |
| Solvent | DCM or THF | DMF/DCM (1:1) or NMP | Breaks |
| Concentration | 0.1 M | 0.05 M | Lower concentration prevents premature precipitation of the active ester. |
| Order of Addition | Acid + Reagent | Acid + Amine | Ensures the amine is available immediately upon activation, minimizing lifetime of the insoluble active ester. |
Module 2: The "Dead End" – N-Acylurea Formation
The Symptom: A persistent impurity spot on TLC that is slightly more non-polar than the product and impossible to hydrolyze back to the starting material.
The Mechanism: When using carbodiimides (EDC, DCC), the initial O-acylisourea intermediate can undergo an intramolecular rearrangement to form an N-acylurea.[1] This is a thermodynamic dead-end. In 4-phenylbenzoic acid systems, the conjugation of the biphenyl ring stabilizes the carbonyl, slowing down the nucleophilic attack by the amine, thereby giving the rearrangement reaction more time to occur.
Visualization: The N-Acylurea Pathway
Caption: The kinetic competition between productive amide formation and the irreversible N-acylurea rearrangement.
Corrective Action:
-
Switch Reagents: If N-acylurea is observed, abandon EDC/DCC .
-
Use T3P (Propylphosphonic Anhydride): T3P does not form an O-acylisourea intermediate susceptible to this rearrangement. It forms a mixed anhydride that is highly reactive but sterically protected from side reactions.
-
Protocol: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF. Add Base (3.0 eq DIPEA). Add T3P (1.5 eq, 50% in EtOAc) dropwise at 0°C.
-
Module 3: Guanidinylation (The HATU Trap)
The Symptom:
Mass spectrometry shows a byproduct with a mass of
The Cause: When using uronium reagents (HATU, HBTU) with sterically hindered or unreactive amines (common if the amine partner is also an aniline), the amine may react with the coupling reagent itself rather than the activated acid.
Preventative Protocol:
-
Pre-activation is Critical: Do NOT mix HATU, Amine, and Acid all at once if the amine is slow.
-
Step 1: Stir Acid + HATU + DIPEA in DMF for 15 minutes. (Allows formation of the OBt-active ester).[2][3]
-
Alternative: Switch to PyBOP if the amine is secondary or hindered, as phosphonium salts are less prone to this specific side reaction [1].
Module 4: Synthesis of Primary Amides (R-NH₂)
The Challenge:
Synthesizing the primary amide (4-phenylbenzamide, where
Recommended Workflow:
| Method | Suitability | Notes |
| Acid Chloride + | High | Most robust. Convert acid to acid chloride ( |
| CDI (Carbonyldiimidazole) | Medium | "One-pot" alternative. React acid with CDI (1.1 eq) in DMF until |
| EDC/HOBt + | Low | Avoid. Water in ammonium hydroxide hydrolyzes the active ester faster than ammonia attacks. |
FAQ: Rapid Fire Troubleshooting
Q: My product is stuck in the DMF. How do I get it out without an aqueous workup (which precipitates everything)? A: Do not use aqueous extraction. Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The hydrophobic 4-phenylbenzamide will precipitate as a solid. Filter, wash with water, and dry. If the solid is sticky (trapped DMF), redissolve in minimal hot Ethanol and recrystallize.
Q: I see a "double spot" on TLC after using T3P. A: This is likely rotamers (if your amine is secondary) or residual T3P byproducts (though usually water-soluble). 4-phenylbenzamide derivatives often exhibit restricted rotation around the amide bond due to the bulky biphenyl group, appearing as two spots. Run NMR at elevated temperature (50°C) to see if they coalesce.
Q: Can I use microwave irradiation? A: Yes, but limit temperature to 80°C . Higher temperatures with 4-phenylbenzoic acid in DMF can lead to thermal decarboxylation or formylation of the amine by the solvent (DMF decomposition) [2].
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Sources
Technical Support Center: Reaction Temperature Optimization for N-(3-iodophenyl)-4-phenylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(3-iodophenyl)-4-phenylbenzamide. This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of amidating 3-iodoaniline. Here, we address temperature optimization, mechanistic troubleshooting, and field-validated protocols to ensure high-yield, reproducible syntheses.
Visual Workflow: Reaction Pathways & Temperature Boundaries
Workflow of N-(3-iodophenyl)-4-phenylbenzamide synthesis highlighting temperature boundaries.
Section 1: Thermodynamic & Kinetic Causality (The "Why")
The synthesis of N-(3-iodophenyl)-4-phenylbenzamide relies on the formation of an amide bond between 3-iodoaniline and a 4-phenylbenzoyl electrophile. The core optimization challenge lies in the electronic properties of the amine substrate.
-
Nucleophilicity of 3-Iodoaniline: The iodine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density on the aniline nitrogen[1]. Because 3-iodoaniline is a weak nucleophile, amidation reactions at standard room temperature (20°C) often suffer from slow kinetics and incomplete conversion[1].
-
The Acid Chloride Pathway (Method A): Using 4-phenylbenzoyl chloride provides a highly reactive electrophile[2]. While this can proceed at room temperature, elevating the temperature to 40°C–60°C provides the necessary activation energy to overcome the low nucleophilicity of 3-iodoaniline, driving the reaction to completion[3]. However, exceeding 80°C introduces the risk of diacylation (forming an imide) or thermal degradation[2].
-
The HATU Coupling Pathway (Method B): When using 4-phenylbenzoic acid activated by HATU, temperature optimization is strictly limited by the thermal stability of the coupling agent. HATU is a thermally unstable uronium/guanidinium salt[4]. Heating HATU-mediated reactions above 40°C can lead to violent decomposition, rapid hydrolysis of the active ester intermediate, and complete reaction failure[5]. Thus, HATU couplings must be performed strictly at room temperature (20–25°C)[6].
Section 2: Step-by-Step Experimental Protocols
Protocol A: Acid Chloride Method (Temperature Optimized)
Causality: This robust method utilizes the high electrophilicity of 4-phenylbenzoyl chloride[2], allowing for mild heating to compensate for the weak nucleophilicity of 3-iodoaniline[3].
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Dissolution: Dissolve 3-iodoaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv, 15 mmol) to the stirring solution[3].
-
Electrophile Addition: Cool the flask to 0°C using an ice bath. Slowly add 4-phenylbenzoyl chloride (1.1 equiv, 11 mmol) dropwise to control the initial exothermic reaction[2].
-
Temperature Optimization (Heating): Remove the ice bath and replace it with a heating mantle or oil bath. Gradually heat the reaction mixture to a gentle reflux (approx. 40°C for DCM).
-
Monitoring: Stir at 40°C for 4–6 hours. Validate progression via LC-MS until the 3-iodoaniline peak is entirely consumed.
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
Protocol B: HATU-Mediated Coupling (Strictly Room Temperature)
Causality: Designed for scenarios where the acid chloride is unavailable or unstable. Relies on HATU to form a highly reactive OAt-active ester[4]. Temperature is restricted to 25°C to prevent HATU degradation[5].
-
Activation: In a dry flask under argon, dissolve 4-phenylbenzoic acid (1.0 equiv) in anhydrous DMF.
-
Coupling Agent: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 20–25°C for 5–10 minutes to ensure complete formation of the active ester[5].
-
Amine Addition: Add 3-iodoaniline (1.0 equiv) to the activated mixture.
-
Reaction: Stir strictly at room temperature (20–25°C) for 12–18 hours[6]. Do not apply heat.
-
Workup: Dilute the mixture with ethyl acetate. Wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by saturated NaHCO₃, 1M HCl, and brine. Dry, filter, and concentrate.
Section 3: Troubleshooting Guide & FAQs
Q1: I am using the HATU coupling method, but my reaction is stalling at 50% conversion. Can I heat the reaction to 60°C to push it to completion? A: No. Heating a HATU-mediated reaction is highly discouraged. HATU is thermally unstable and sensitive to heat; elevating the temperature accelerates its decomposition and the hydrolysis of the activated ester rather than product formation[5],[6]. If the reaction stalls at room temperature, ensure your solvents are strictly anhydrous, as moisture degrades HATU[5]. Alternatively, increase the reaction time or switch to the acid chloride method (Protocol A) which safely tolerates heating.
Q2: I optimized the acid chloride reaction (Protocol A) by heating it to 110°C in toluene to maximize the rate. Now I see multiple spots on my TLC plate. What happened? A: Excessive thermal energy (>80°C) in the presence of an excess of highly reactive aroyl chlorides can lead to over-acylation, where the secondary amide product reacts again to form a diacylated imide byproduct. Additionally, at high temperatures, the carbon-iodine bond in the meta position becomes susceptible to side reactions, especially if trace transition metal impurities are present in the lab equipment (leading to premature dehalogenation or cross-coupling)[7]. Limit your optimization temperature to 40°C–60°C.
Q3: How does solvent choice dictate my maximum optimization temperature for the acid chloride method? A: The solvent's boiling point acts as an inherent thermal cap. Using DCM limits your maximum temperature to ~40°C (reflux), which is often the "sweet spot" for balancing the activation of 3-iodoaniline without triggering side reactions. If LC-MS shows incomplete conversion at 40°C, you can switch to THF (reflux ~66°C). Avoid using DMF with acid chlorides at elevated temperatures, as DMF can react with acid chlorides (forming Vilsmeier-Haack-type intermediates) leading to complex mixtures.
Section 4: Quantitative Data Summary
The following table summarizes the expected outcomes based on temperature optimization choices for the synthesis of N-(3-iodophenyl)-4-phenylbenzamide.
| Method | Reagents | Temperature | Expected Yield | Primary Side Reactions / Issues |
| A (Acid Chloride) | 4-phenylbenzoyl chloride + 3-iodoaniline | 0°C - 20°C | 40% - 60% | Incomplete conversion due to weak nucleophilicity. |
| A (Acid Chloride) | 4-phenylbenzoyl chloride + 3-iodoaniline | 40°C - 60°C | 85% - 95% | None (Optimal Conditions). |
| A (Acid Chloride) | 4-phenylbenzoyl chloride + 3-iodoaniline | > 80°C | < 50% | Diacylation (imide formation); potential dehalogenation. |
| B (HATU) | 4-phenylbenzoic acid + HATU + 3-iodoaniline | 20°C - 25°C | 70% - 85% | None (Optimal Conditions). |
| B (HATU) | 4-phenylbenzoic acid + HATU + 3-iodoaniline | > 40°C | < 30% | Severe HATU decomposition; active ester hydrolysis. |
References
-
Benchchem. "Conventional Synthetic Routes for Substituted Benzamides." Benchchem. 3
-
Benchchem. "HATU reagent stability and storage conditions." Benchchem. 5
-
Benchchem. "2-(4-Phenylbenzoyl)benzoyl chloride." Benchchem. 2
-
Wikipedia. "HATU." Wikipedia. 4
-
Survival Technologies. "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls." Survival Technologies. 6
-
National Institutes of Health (NIH). "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation." NIH.7
-
American Chemical Society (ACS). "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(4-Phenylbenzoyl)benzoyl chloride|CAS 344875-46-3 [benchchem.com]
- 3. 2-chloro-N-(3-iodophenyl)benzamide | Benchchem [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. survivaltechnologies.in [survivaltechnologies.in]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of N-(3-iodophenyl)-4-phenylbenzamide
Technical Support Center: N-(3-iodophenyl)-4-phenylbenzamide
A Guide to Identifying and Characterizing Degradation Products
Welcome to the technical support center for researchers working with N-(3-iodophenyl)-4-phenylbenzamide. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to anticipate and troubleshoot issues related to compound stability and degradation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments. It moves from foundational concepts to specific troubleshooting scenarios, equipping you with the knowledge to design robust, self-validating experiments.
Part 1: Frequently Asked Questions (FAQs) on Degradation Studies
This section covers the fundamental principles of forced degradation, which are essential for understanding the stability of any new chemical entity.
Q1: What are forced degradation studies and why are they critical in drug development?
Forced degradation studies, also known as stress testing, are a core component of the pharmaceutical development process.[1] They involve subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and extremes of pH.[2][3] The primary goals of these studies are to:
-
Identify Likely Degradants: Uncover potential degradation products that could form during long-term storage.[2]
-
Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the molecule, such as hydrolysis, oxidation, or photolysis.[1][3]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods (like HPLC) can accurately separate the active pharmaceutical ingredient (API) from all potential degradation products, impurities, and excipients.[2][4] This is a regulatory requirement.
-
Inform Formulation and Packaging: Knowledge of a molecule's vulnerabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light or moisture.[1][5]
Q2: What are the typical stress conditions recommended by regulatory guidelines (e.g., ICH)?
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[3] The key conditions are designed to probe the most common degradation pathways:
-
Acid and Base Hydrolysis: Testing across a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures to investigate susceptibility to acid- or base-catalyzed breakdown.[6]
-
Oxidation: Using an oxidizing agent, typically a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂), to assess the molecule's sensitivity to oxidative stress.[3][6]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 80°C) to evaluate its thermal stability in the absence of moisture.[5][7]
-
Photolytic Degradation: Exposing the drug substance (both solid and in solution) to controlled UV and visible light to determine its photostability.[5][8] Halogenated compounds are often sensitive to photolysis.[5]
The goal is typically to achieve 5-20% degradation of the active ingredient.[3] This range is considered sufficient to generate and detect degradation products without completely destroying the sample, which could lead to secondary and tertiary degradants that are not relevant to normal storage conditions.[6]
Q3: What are the primary analytical techniques for separating and identifying degradation products?
A combination of chromatography and spectroscopy is the standard approach.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products in a mixture. A UV or Photo Diode Array (PDA) detector is commonly used for quantification and peak purity analysis.[10]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown peaks.[6][10] MS provides the molecular weight of the degradation products and, through tandem MS (MS/MS), fragmentation patterns that help in structure elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a novel degradation product, it is often necessary to isolate the compound using preparative HPLC and then analyze it by NMR.[4]
Part 2: Troubleshooting Guide for N-(3-iodophenyl)-4-phenylbenzamide Degradation
This section addresses specific challenges and observations you might encounter while studying the degradation of N-(3-iodophenyl)-4-phenylbenzamide.
Q4: I am starting my forced degradation study. What are the most probable degradation pathways I should anticipate for N-(3-iodophenyl)-4-phenylbenzamide?
Based on its chemical structure, N-(3-iodophenyl)-4-phenylbenzamide has three primary points of vulnerability: the central amide bond, the carbon-iodine bond, and the aromatic rings.
-
Hydrolysis: The amide linkage is susceptible to cleavage under acidic or basic conditions.[11] This is a very common pathway for benzanilide-type structures. The expected products would be 4-phenylbenzoic acid and 3-iodoaniline . While the N-phenyl group can offer some resonance stabilization to the amide bond compared to an N-alkyl amide, hydrolysis is still a highly probable pathway under forced conditions.[12][13]
-
Photolysis (Dehalogenation): Aromatic iodides are known to be sensitive to light.[5][14] The carbon-iodine bond is relatively weak and can be cleaved by UV radiation, leading to a de-iodinated product, N-phenyl-4-phenylbenzamide . This process can proceed through radical intermediates.[15]
-
Oxidation (Hydroxylation): The electron-rich phenyl rings are potential sites for oxidative attack, particularly C-H hydroxylation.[16] This would result in the addition of one or more hydroxyl (-OH) groups to the aromatic rings, leading to an increase in mass of 16 amu for each addition.
The following diagram illustrates these primary predicted pathways.
Caption: Predicted primary degradation pathways for N-(3-iodophenyl)-4-phenylbenzamide.
Q5: My HPLC analysis after acid/base stress shows two major new peaks that elute much earlier than the parent compound. What are they likely to be?
Early elution in reversed-phase HPLC typically indicates increased polarity. The hydrolysis of N-(3-iodophenyl)-4-phenylbenzamide yields 4-phenylbenzoic acid and 3-iodoaniline. Both the carboxylic acid and the amine are significantly more polar than the parent amide, which explains their shorter retention times.
Troubleshooting & Confirmation:
-
Mass Spectrometry: Your primary tool for confirmation is LC-MS. Check the mass spectra of the new peaks for ions corresponding to the predicted molecular weights ([M+H]⁺ or [M-H]⁻).
-
4-phenylbenzoic acid: Expected m/z of 197.06 (as [M-H]⁻) or 199.07 (as [M+H]⁺).
-
3-iodoaniline: Expected m/z of 220.95 (as [M+H]⁺).
-
-
Co-injection: If reference standards are available, perform a co-injection experiment. Spiking your degraded sample with a small amount of the 4-phenylbenzoic acid standard should result in a selective increase in the height/area of the corresponding peak, confirming its identity. Repeat for 3-iodoaniline.
Q6: I exposed my compound to UV light and see a new peak in the chromatogram with a mass that is 126.9 amu less than the parent. What is this product?
A mass loss of 126.9 amu corresponds precisely to the mass of a single iodine atom. This is strong evidence of photolytic de-iodination.[14] The resulting product is N-phenyl-4-phenylbenzamide.
Troubleshooting & Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the new peak. The measured mass should match the exact mass of C₁₉H₁₅NO.
-
Control Experiment: Ensure you have a control sample (kept in the dark under the same temperature and solution conditions) that does not show this degradation product. This confirms that light is the specific stressor causing this transformation.[8]
Q7: After oxidative stress with hydrogen peroxide, my LC-MS analysis shows a new peak with an m/z that is 16 amu higher than the parent compound. What does this signify?
An increase of 16 amu is the classic signature of the addition of one oxygen atom, most commonly from a hydroxylation reaction. The aromatic rings in your molecule are susceptible to electrophilic attack by reactive oxygen species generated from H₂O₂, resulting in the formation of one or more hydroxylated derivatives.
Troubleshooting & Confirmation:
-
Isomer Separation: Be aware that hydroxylation can occur at multiple positions on any of the three phenyl rings, potentially creating a mixture of isomers. These isomers will have the same mass but may have slightly different retention times on your HPLC column. A high-resolution column and an optimized gradient may be required to separate them.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the [M+16+H]⁺ ion. The fragmentation pattern may provide clues as to which ring the hydroxyl group has been added to.
-
NMR: For unambiguous identification of the specific isomer(s) formed, isolation via preparative HPLC followed by 1D and 2D NMR analysis is the gold standard.
Part 3: Experimental Protocols and Data Interpretation
Protocol 1: General Forced Degradation Procedure
This protocol outlines a general approach for conducting forced degradation studies. The concentrations and durations should be optimized to achieve the target degradation of 5-20%.[3]
-
Stock Solution Preparation: Prepare a stock solution of N-(3-iodophenyl)-4-phenylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0N HCl. Heat at 80°C for 24 hours. Cool, then neutralize with 1.0N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0N NaOH. Heat at 80°C for 8 hours. Cool, then neutralize with 1.0N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH option 1: >1.2 million lux hours and >200 W h/m²). Also, expose the solid powder spread thinly in a petri dish. Maintain a dark control sample at the same temperature.[5]
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours.[7]
-
-
Sample Analysis: After the stress period, dilute all samples (including a non-degraded control) to a final concentration of approximately 100 µg/mL with the mobile phase. Analyze immediately using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Analytical Workflow for Identification
The following diagram outlines the logical workflow for analyzing stressed samples and identifying unknown degradation products.
Caption: A typical analytical workflow for identifying unknown degradation products.
Data Summary Table
The table below summarizes the key potential degradation products, their expected mass changes, and the conditions likely to generate them. This serves as a quick reference during data analysis.
| Potential Degradation Product Name | Degradation Pathway | Δ Mass (amu) | Expected [M+H]⁺ | Expected [M-H]⁻ |
| 4-Phenylbenzoic Acid | Hydrolysis | -205.00 | 199.07 | 197.06 |
| 3-Iodoaniline | Hydrolysis | -184.20 | 220.95 | N/A |
| N-Phenyl-4-phenylbenzamide | Photolysis | -126.90 | 274.12 | 272.11 |
| Mono-hydroxylated Derivative | Oxidation | +15.99 | 420.04 | 418.03 |
References
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. AAPS PharmSciTech, 15(1), 17-35. [Link]
-
Boccardi, G. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Biomedical Analysis, 129, 159-166. [Link]
-
Klick, S., et al. (2005). Toward a general strategy for photostability testing: threshold criteria and the assessment of photostability. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 844-853. [Link]
-
Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5). [Link]
-
Piechocki, J. T., & Thoma, K. (2001). Pharmaceutical photostability and its clinical significance. Pharmazeutische Industrie, 63(1), 53-58. [Link]
-
ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Hotha, K. K., et al. (2013). Forced degradation studies: A tool for determination of stability and validation of analytical methods for drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 72, 199-209. [Link]
-
Scribd (n.d.). Preparation of Benzoic Acid from Benzanilide. Retrieved from [Link]
-
Wang, Q., & Gan, J. (2013). Photodegradation of iodinated X-ray contrast media: reaction kinetics and formation of iodinated disinfection byproducts. Water Research, 47(10), 3493-3501. [Link]
-
Separation Science (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]
-
Vellaisamy, M., & Sharmila, M. (2019). Oxidative Decomposition Kinetics of Benzanilide by Imidazolium Fluorochromate. Journal of Advanced Scientific Research, 10(4), 112-116. [Link]
-
Chen, K., et al. (2016). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(2), 1538-1543. [Link]
-
ResearchGate (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
Validation & Comparative
Validating Purity of N-(3-iodophenyl)-4-phenylbenzamide: A Comparative Analytical Guide
Introduction: The "Single Peak" Trap
In the synthesis of high-value intermediates like N-(3-iodophenyl)-4-phenylbenzamide (a scaffold often used in Suzuki-Miyaura cross-couplings and liquid crystal design), reliance on HPLC homogeneity alone is a common failure mode. A chromatogram showing >99% purity by UV area integration confirms the absence of UV-active organic impurities but remains blind to inorganic salts, moisture, and occluded solvents.
For halogenated benzamides, where the heavy iodine atom (approx. 32% of the total mass) significantly skews gravimetric stoichiometry, Elemental Analysis (EA) serves as the ultimate "truth serum." This guide objectively compares EA against HPLC and qNMR, providing a validated protocol to ensure your material meets the rigorous
The Molecule: Theoretical Framework
Before validation, we must establish the theoretical baseline. N-(3-iodophenyl)-4-phenylbenzamide is synthesized via the amidation of 4-phenylbenzoyl chloride with 3-iodoaniline.
Chemical Formula:
Theoretical Composition (Calculated)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 19 | 12.011 | 228.21 | 57.16% |
| Hydrogen (H) | 14 | 1.008 | 14.11 | 3.54% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 3.51% |
| Iodine (I) | 1 | 126.90 | 126.90 | 31.79% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 4.00% |
Note: Standard CHN analyzers detect C, H, and N. Iodine is not directly measured in a standard combustion run but affects the mass balance significantly.
Comparative Analysis: EA vs. HPLC vs. qNMR
Why choose Elemental Analysis when HPLC is faster? The table below contrasts the detection capabilities of the three primary validation methods.
| Feature | Elemental Analysis (CHN) | HPLC-UV/Vis | Quantitative NMR (qNMR) |
| Primary Scope | Bulk purity (Solvates, Salts, Water). | Organic impurities (Isomers, Byproducts). | Structural ID & Organic Purity. |
| Blind Spots | Isomeric impurities (e.g., para-iodo vs meta-iodo). | Inorganic salts, Moisture, NMR-silent solvents. | Paramagnetic impurities, overlapping peaks. |
| Precision | High ( | Variable (depends on extinction coefficients). | High (requires internal standard). |
| Iodine Impact | Critical: Iodine can interfere with combustion if not trapped. | Minimal (Iodine is UV active, but response varies). | None (unless I affects relaxation times). |
| Sample Req. | Destructive (~2–5 mg). | Non-destructive (recoverable). | Non-destructive. |
| Verdict | Mandatory for Stoichiometry validation. | Mandatory for Organic Purity. | Orthogonal Confirmation. |
Experimental Protocols
Phase 1: Synthesis & Purification (Prerequisite)
Goal: Generate a sample theoretically capable of passing EA.
-
Reaction: React 4-phenylbenzoyl chloride (1.0 eq) with 3-iodoaniline (1.1 eq) in anhydrous THF with Triethylamine (1.5 eq) at
. -
Quench: Pour into ice water. Filter the precipitate.
-
Purification (Crucial):
-
Recrystallize from Ethanol/Water (9:1) .
-
Why? Removes triethylamine hydrochloride salts which would skew Nitrogen values in EA.
-
Dry in a vacuum oven at
for 24 hours over . -
Why? Removes occluded water/ethanol. EA is extremely sensitive to trapped solvent.
-
Phase 2: Elemental Analysis (The Validation)
Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (Combustion Mode).
Step-by-Step Protocol:
-
Calibration: Run acetanilide (standard) until K-factors stabilize (Theoretical: C=71.09%, H=6.71%, N=10.36%).
-
Sample Preparation:
-
Weigh
of the dried N-(3-iodophenyl)-4-phenylbenzamide into a Tin (Sn) capsule . -
Critical Step: Add approx. 10 mg of Tungsten(VI) Oxide (
) powder to the capsule. -
Reasoning: Iodine is a heavy halogen. Without a combustion aid like
, iodine can sublime or form volatile gas that interferes with the thermal conductivity detector (TCD) or coats the reduction tube. ensures complete oxidation and helps trap halogens [1].
-
-
Combustion:
-
Furnace Temperature:
. -
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 5 seconds (excess
required for aromatic rings).
-
-
Detection:
-
Gases pass through reduction copper (converts
and traps excess ). -
,
, and are separated and detected.
-
Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the decision-making process for validating this specific compound.
Figure 1: The "Orthogonal Validation" workflow ensures that material is not only organically pure (HPLC) but also free of bulk contaminants (EA).
Troubleshooting Logic (The "Why" Behind the Numbers)
If your EA fails, the deviation direction tells the story.
-
Scenario A: High %C (+1.5%), High %H (+0.5%)
-
Cause: Trapped Solvent (Ethanol/THF).
-
Fix: Dry longer at higher temp or use high-vac.
-
-
Scenario B: Low %C (-2.0%), Low %N (-0.2%)
-
Cause: Inorganic contamination (Silica gel, Sodium sulfate, or unwashed salts). Inorganics do not combust, effectively diluting the sample mass.
-
Fix: Filter through a fine frit or recrystallize again.
-
-
Scenario C: High %N (+0.5%)
-
Cause: Trapped Triethylamine or DMF.
-
Fix: Acid wash (dilute HCl) followed by water wash to remove amine salts.
-
Conclusion
For N-(3-iodophenyl)-4-phenylbenzamide , a result of C: 57.16 ±0.4%, H: 3.54 ±0.4%, N: 3.51 ±0.4% is the only acceptable metric for claiming "analytical purity" in high-impact research. While HPLC confirms you made the right molecule, EA confirms you have only that molecule. By using Tungsten Oxide combustion aids and rigorous drying protocols, you eliminate the common interferences associated with iodinated aromatics.
References
-
American Chemical Society (ACS).ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for
tolerance). [Link] -
National Institutes of Health (NIH) / PubChem. Compound Summary: 4-Phenylbenzamide Derivatives. (Structural data grounding). [Link]
-
Barber, S. et al. An International Study Evaluating Elemental Analysis. ACS Cent. Sci. 2022. (Discussion on the validity and necessity of EA). [Link]
-
University of Illinois Microanalysis Lab. CHN Analysis Methodologies and Combustion Aids. (Technical protocol for handling halogens). [Link]
FTIR spectral data interpretation for N-(3-iodophenyl)-4-phenylbenzamide
Topic: FTIR Spectral Data Interpretation for N-(3-iodophenyl)-4-phenylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-iodophenyl)-4-phenylbenzamide is a specialized research compound, often investigated within the class of organic anion transporting polypeptide (OATP) inhibitors or as a structural probe in medicinal chemistry. Its structure combines a biphenyl core with an iodinated aniline moiety, creating a unique spectral fingerprint.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for this compound. Unlike generic databases, we focus on the comparative performance of FTIR against alternative analytical methods (like NMR) for rapid quality control (QC) and synthesis monitoring. We analyze the specific vibrational modes that distinguish this product from its precursors and structural analogs.
Experimental Protocol & Methodology
To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes common artifacts such as moisture interference or polymorphism effects.
Sample Preparation[1][2][3][4][5]
-
Preferred Method: Attenuated Total Reflectance (ATR)
-
Crystal: Diamond or ZnSe (Diamond preferred for durability with hard crystalline solids).
-
Technique: Apply ~2-5 mg of solid directly to the crystal. Apply high pressure to ensure intimate contact, as the amide/biphenyl lattice can be rigid.
-
Advantage: Rapid turnover; no moisture absorption from KBr.
-
-
Alternative Method: KBr Pellet
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind to a fine powder to avoid Christiansen effect (skewed baselines).
-
Note: Ensure KBr is dry; water bands (3400 cm⁻¹) can obscure the N-H stretch.
-
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).
-
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–400 cm⁻¹ (Mid-IR).
Spectral Analysis: The "Product" Performance
The FTIR spectrum of N-(3-iodophenyl)-4-phenylbenzamide is dominated by the secondary amide linkage and the aromatic systems. The conjugation between the biphenyl rings and the carbonyl group shifts the Amide I band to a lower frequency compared to non-conjugated amides.
Key Vibrational Assignments
The following table summarizes the critical absorption bands. Note: Values are based on structural correlation with benzanilide derivatives.
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Amide N-H | Stretching | 3350 – 3420 | Medium, Sharp | Single peak (Secondary Amide). Absence indicates no primary amine. |
| Amide I (C=O) | Stretching | 1645 – 1660 | Strong | Lowered by conjugation with the 4-phenyl ring. |
| Amide II (N-H) | Bending | 1520 – 1540 | Strong | "Coupled" mode (N-H bend + C-N stretch). |
| Aromatic C=C | Stretching | 1590 – 1610 | Medium | Characteristic of the biphenyl system. |
| C-N | Stretching | 1300 – 1320 | Medium | Amide III region; mixed mode. |
| C-I (Aryl) | Stretching | 500 – 600 | Weak/Medium | Difficult to assign definitively without comparison, but distinct in fingerprint. |
| Mono-sub. Benzene | Out-of-plane (oop) | ~690 & ~750 | Strong | From the terminal phenyl ring of the biphenyl group. |
| Meta-sub. Benzene | Out-of-plane (oop) | ~780 & ~880 | Medium | From the 3-iodophenyl ring. |
Structural Causality (Expert Insight)
-
Conjugation Effect: The 4-phenyl group extends the conjugation of the carbonyl system. While a standard aliphatic amide might absorb at 1680 cm⁻¹, the biphenyl system donates electron density, weakening the C=O bond character and shifting the absorption to ~1650 cm⁻¹.
-
The Iodine "Anchor": The heavy iodine atom on the aniline ring does not significantly shift the high-frequency amide bands (N-H, C=O). Its primary effect is kinematic, appearing in the far-IR or lower fingerprint region (<600 cm⁻¹), making FTIR less sensitive for confirming the presence of iodine compared to Mass Spectrometry, but excellent for confirming the position (meta-substitution pattern via oop bends).
Comparative Performance: FTIR vs. Alternatives
Scenario A: Synthesis Monitoring (FTIR vs. TLC/NMR)
Objective: Confirm conversion of 3-iodoaniline and 4-phenylbenzoyl chloride to the product.
-
FTIR Performance: Superior for Speed. [1]
-
Marker: Disappearance of the Carbonyl doublet of the acid chloride (~1770 cm⁻¹) and the N-H doublet of the primary amine (~3300/3400 cm⁻¹).
-
Confirmation: Appearance of the single Amide I peak (~1650 cm⁻¹).
-
-
NMR Performance: Superior for Detail.
-
FTIR cannot easily quantify <1% impurities, whereas ¹H NMR can integrate the specific proton signals to determine exact purity.
-
Scenario B: Product Identification (vs. Structural Analogs)
Objective: Distinguish N-(3-iodophenyl)-4-phenylbenzamide from its non-iodinated analog (N-phenyl-4-phenylbenzamide).
| Feature | Target Compound (3-Iodo) | Analog (No Iodo) | Comparison Verdict |
| Amide I (C=O) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | Indistinguishable. The iodine is too far to affect C=O electronically. |
| Fingerprint (600-900) | Distinct meta pattern | Mono pattern | High Specificity. The substitution pattern on the aniline ring changes the out-of-plane bending frequencies significantly. |
| Method Choice | FTIR is Valid | FTIR can distinguish these if reference spectra are overlaid, but MS is preferred for absolute confirmation of the halogen. |
Visualization of Analysis Logic
Diagram 1: Synthesis Monitoring Workflow
This decision tree illustrates how to use FTIR to validate the reaction progress from precursors to the final amide.
Caption: FTIR decision logic for monitoring the synthesis of N-(3-iodophenyl)-4-phenylbenzamide from acid chloride and aniline precursors.
Diagram 2: Spectral Correlation Map
A visual representation of the molecule mapping functional groups to their specific spectral regions.
Caption: Mapping structural moieties of N-(3-iodophenyl)-4-phenylbenzamide to their diagnostic FTIR absorption bands.
References
- General Amide Assignments: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Standard text for Amide I/II/III assignments).
-
Benzamide Derivatives : Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for aromatic amide shifts).[2]
-
OATP1B1 Inhibitor Context : Gui, C., Obaidat, A., & Hagenbuch, B. (2010). "In vitro and in silico strategies to identify OATP1B1 inhibitors and predict clinical drug-drug interactions". Pharmaceutical Research, 27(12), 2538-2553. Link (Context for iodinated benzamide analogs in drug development).
-
Spectral Database Comparison : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 4-phenylbenzamide and 3-iodoaniline spectra). Link
Sources
Safety Operating Guide
Personal protective equipment for handling N-(3-iodophenyl)-4-phenylbenzamide
Executive Summary & Chemical Risk Profile
N-(3-iodophenyl)-4-phenylbenzamide is a halogenated biphenyl amide derivative. While specific toxicological data for this precise research chemical may be limited in public repositories, its structural pharmacophore (a lipophilic biphenyl core coupled with an iodo-aniline moiety) suggests it possesses significant biological activity.
In the absence of a compound-specific comprehensive toxicity report, the Precautionary Principle must be applied. This compound should be handled as a Potent Novel Chemical Entity (NCE) with potential for skin sensitization, respiratory irritation, and specific target organ toxicity.
Structural Hazard Analysis
-
Iodo-Moiety (
): The carbon-iodine bond is weaker than other carbon-halogen bonds. It is susceptible to homolytic cleavage under UV light, potentially generating radical species. Light-sensitive handling is required. -
Biphenyl Core: High lipophilicity (
), facilitating rapid dermal absorption and cell membrane penetration. -
Amide Linkage: Generally stable, but hydrolysis can yield 3-iodoaniline (a known toxicant/methemoglobinemia agent).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in solid (powder) or solvated (DMSO/Ethanol) states.
| Protection Zone | Equipment Standard | Technical Justification (Causality) |
| Respiratory | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Dust Control: The primary risk is inhalation of airborne particulates during weighing. The compound's high potency potential requires HEPA filtration. |
| Dermal (Hands) | Double Nitrile Gloves (min. 0.11 mm thickness) | Permeation Resistance: Solvents like DMSO (commonly used for this compound) act as carriers, transporting the chemical through skin. Double gloving provides a "sacrificial" outer layer. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Irritation: Halogenated amides are frequent severe eye irritants. Safety glasses with side shields are insufficient for powder handling due to potential aerosolization. |
| Body | Tyvek® Lab Coat (Disposable) + Sleeve Covers | Contamination Control: Cotton coats retain particulates. Tyvek repels dust and prevents the "carry-home" toxin vector. Sleeve covers bridge the gap between glove and cuff. |
Operational Protocol: Safe Handling & Solubilization
Phase A: Preparation & Weighing
-
Environment: All open-container manipulations must occur within a certified fume hood.
-
Static Control: Use an ionizing bar or anti-static gun before weighing. Halogenated aromatic powders are prone to static charge, leading to "flying powder" and surface contamination.
-
Light Protection: Amber glassware is mandatory. If unavailable, wrap clear vials in aluminum foil immediately.
Phase B: Solubilization (Standard: 10 mM in DMSO)
This compound is hydrophobic. Dimethyl sulfoxide (DMSO) is the standard vehicle, but it increases dermal permeability risks.
-
Calculate: Determine the volume of DMSO required for a 10 mM stock.
-
Formula:
-
Note: Molecular Weight
399.23 g/mol (Verify specific batch CoA).
-
-
Add Solvent: Add DMSO slowly down the side of the vial to minimize aerosol displacement.
-
Vortex: Cap tightly. Vortex in short bursts (5 seconds) to avoid heat generation.
-
Sonication: If particulate remains, sonicate in a water bath at ambient temperature for 2-5 minutes. Do not heat above 40°C due to iodine stability concerns.
Phase C: Waste Disposal
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Hazardous Solid Waste (Trace Chemo/Toxic) bins.
-
Liquid Waste: Collect in Halogenated Organic Solvent waste streams. Do not mix with oxidizers (e.g., Nitric acid) as this may liberate iodine gas.
Visualized Safety Workflow
The following diagram illustrates the critical control points (CCPs) for handling N-(3-iodophenyl)-4-phenylbenzamide to prevent exposure and degradation.
Figure 1: Critical Control Point workflow for handling light-sensitive halogenated amides.
Emergency Response
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a chemically resistant apron and N95/P100 respirator if outside the hood.
-
Contain: Cover the spill with a solvent-absorbent pad (for liquids) or damp paper towels (for powder) to prevent dust generation.
-
Clean: Wipe the area with 70% Ethanol, followed by a detergent solution. Place all cleanup materials in a sealed hazardous waste bag.
Exposure First Aid
-
Ocular: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open.
-
Dermal: Remove contaminated clothing. Wash skin with soap and cool water (warm water opens pores, increasing absorption).
-
Inhalation: Move to fresh air immediately. Seek medical evaluation if coughing or wheezing occurs.
References
-
PubChem. (2025). Compound Summary: N-(3-iodophenyl)-4-phenylbenzamide. National Library of Medicine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
